(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate
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Overview
Description
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective acetylation and amination reactions. The starting materials are often simple sugars or sugar derivatives, which undergo a series of chemical transformations to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R,6R)-2-(Acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate
- (2R,3R,4R,5R,6R)-5-acetamido-6-((5-(((6-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexyl)amino)methyl)-10
Uniqueness
The uniqueness of (2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4-diyl Diacetate lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9/c1-6(16)15-11-13(23-9(4)19)12(22-8(3)18)10(24-14(11)20)5-21-7(2)17/h10-14,20H,5H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQNDNAQVPCTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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